molecular formula C7H12N2O4 B1220005 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 6440-58-0

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B1220005
CAS No.: 6440-58-0
M. Wt: 188.18 g/mol
InChI Key: WSDISUOETYTPRL-UHFFFAOYSA-N
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Description

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives It is known for its unique structure, which includes two hydroxymethyl groups attached to the imidazolidine ring

Mechanism of Action

Target of Action

DMDM Hydantoin primarily targets microorganisms such as bacteria, fungi, and yeast . It is a potent bactericide and fungicide , making it an effective antimicrobial agent .

Mode of Action

DMDM Hydantoin acts by releasing formaldehyde , a potent antimicrobial agent . Formaldehyde can denature proteins and nucleic acids in microorganisms, disrupting their normal function and leading to their death .

Biochemical Pathways

It is known that formaldehyde, the active compound released by dmdm hydantoin, can interact with various biomolecules in microorganisms, including proteins and nucleic acids . This interaction disrupts the normal biochemical processes of these organisms, leading to their death .

Pharmacokinetics

It is known that dmdm hydantoin is used in topical applications such as cosmetics and personal care products . Therefore, it is likely that the compound is primarily absorbed through the skin. The impact of these properties on the bioavailability of DMDM Hydantoin is currently unknown.

Result of Action

The primary result of DMDM Hydantoin’s action is the inhibition of microbial growth . By releasing formaldehyde, DMDM Hydantoin disrupts the normal functions of microorganisms, leading to their death . This makes DMDM Hydantoin an effective preservative in various products, preventing spoilage and extending product shelf life .

Action Environment

The efficacy and stability of DMDM Hydantoin can be influenced by various environmental factors. For instance, DMDM Hydantoin is often used in products stored in warm, wet environments, such as bathrooms . In such environments, DMDM Hydantoin can effectively prevent bacterial growth, protecting the product from spoilage . Some individuals may experience allergic reactions to dmdm hydantoin or formaldehyde, suggesting that individual biological factors can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione plays a crucial role in biochemical reactions as a formaldehyde donor. It interacts with enzymes, proteins, and other biomolecules by releasing formaldehyde, which can crosslink with amino groups in proteins and nucleic acids. This crosslinking action helps in preserving the integrity of cosmetic products by inhibiting microbial growth. The compound’s ability to release formaldehyde makes it effective in maintaining the stability and safety of products over time .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by releasing formaldehyde, which can impact cell signaling pathways, gene expression, and cellular metabolism. Formaldehyde is known to cause protein crosslinking, which can alter cellular functions and potentially lead to cytotoxic effects. Studies have shown that exposure to formaldehyde can induce oxidative stress and DNA damage, affecting cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the release of formaldehyde. This formaldehyde can bind to amino groups in proteins, leading to the formation of crosslinks. These crosslinks can inhibit enzyme activity, alter protein structure, and affect gene expression. The compound’s ability to release formaldehyde in a controlled manner makes it an effective preservative, but it also raises concerns about potential toxicity and adverse effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under a wide range of pH and temperature conditions, ensuring its long-term efficacy as a preservative. Over time, the release of formaldehyde can lead to degradation and potential cytotoxic effects. Long-term studies have shown that continuous exposure to formaldehyde can result in chronic toxicity and adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective as a preservative. At high doses, it can cause toxic effects, including skin irritation, allergic reactions, and systemic toxicity. Studies have shown that high concentrations of formaldehyde released from the compound can lead to adverse effects on animal health, highlighting the importance of careful dosage regulation .

Metabolic Pathways

This compound is involved in metabolic pathways related to formaldehyde metabolism. The compound releases formaldehyde, which is then metabolized by enzymes such as formaldehyde dehydrogenase. This enzyme converts formaldehyde into formate, which can be further metabolized into carbon dioxide and water. The metabolic pathways involving formaldehyde are crucial for detoxifying the compound and preventing its accumulation in tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interaction with transport proteins. The compound’s ability to release formaldehyde allows it to diffuse across cell membranes and interact with intracellular targets. The distribution of formaldehyde within tissues can lead to localized effects, including protein crosslinking and potential cytotoxicity .

Subcellular Localization

The subcellular localization of this compound is primarily determined by the distribution of formaldehyde. Formaldehyde can diffuse into various cellular compartments, including the cytoplasm, nucleus, and organelles. The presence of formaldehyde in these compartments can affect cellular functions, including enzyme activity, gene expression, and protein structure. The compound’s ability to release formaldehyde in a controlled manner allows it to target specific cellular compartments and exert its preservative effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of dimethylhydantoin with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield. The reaction can be represented as follows:

[ \text{Dimethylhydantoin} + \text{Formaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and temperature control is crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to formic acid derivatives.

    Reduction: The compound can be reduced to yield different imidazolidine derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formic acid derivatives.

    Reduction: Various imidazolidine derivatives.

    Substitution: Substituted imidazolidine compounds with different functional groups.

Scientific Research Applications

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biocompatible material.

    Medicine: Explored for its antimicrobial properties and potential use in drug formulations.

    Industry: Utilized in the production of polymers and resins due to its reactive hydroxymethyl groups.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin
  • 1,2-Benzisothiazolin-3-one
  • 1-Hydroxyimidazoles

Uniqueness

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its dual hydroxymethyl groups, which provide it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
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InChI

InChI=1S/C7H12N2O4/c1-7(2)5(12)8(3-10)6(13)9(7)4-11/h10-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDISUOETYTPRL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1(C(=O)N(C(=O)N1CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
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DSSTOX Substance ID

DTXSID8035217
Record name 1,3-Dimethylol-5,5-dimethylhydantoin
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Molecular Weight

188.18 g/mol
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Physical Description

Liquid
Record name 2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl-
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Boiling Point

198-200 °C, decomposes with boiling
Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Solubility

In water, 77.3 g/100 cc, In ethanol, 56.4 g/100 cc; in hexane, 0.02 g/100 cc
Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Density

0.4 g/cu cm at 21 °C /OECD Guideline 109/
Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Vapor Pressure

0.00000009 [mmHg], 9.0X10-8 mm Hg at 25 °C
Record name DMDM hydantoin
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Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Color/Form

Solid, Powder

CAS No.

6440-58-0
Record name DMDM Hydantoin
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Record name 1,3-Dimethylol-5,5-dimethylhydantoin
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Record name 2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl-
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Record name 1,3-Dimethylol-5,5-dimethylhydantoin
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Record name 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
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Record name DMDM HYDANTOIN
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Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Melting Point

90 °C /OECD Guideline 102/, MP: 102-104 °C /Technical/
Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Synthesis routes and methods

Procedure details

DMDMH is a formaldehyde donor which is the diformylated product of DMH and formaldehyde. MDMH is first formed as an intermediate. MDMH, itself, is a formaldehyde scavenger containing about 19% by weight of bound, but available, formaldehyde. Subsequent reaction of MDMH with formaldehyde yields DMDMH which theoretically contains 31.9% of bound but available, formaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does DMDM Hydantoin exert its preservative effect?

A1: DMDM Hydantoin acts as a formaldehyde donor. [, ] It slowly releases formaldehyde, which then acts as a broad-spectrum antimicrobial agent by disrupting microbial cell proteins and nucleic acids. []

Q2: What are the downstream effects of formaldehyde release in a formulation?

A2: Formaldehyde primarily inhibits microbial growth, extending the product's shelf-life by preventing spoilage and contamination. [, , ]

Q3: What is the molecular formula and weight of DMDM Hydantoin?

A3: The molecular formula of DMDM Hydantoin is C7H12N2O4, and its molecular weight is 188.18 g/mol.

Q4: Is there any spectroscopic data available characterizing DMDM Hydantoin?

A4: Yes, 13C-NMR Spectroscopy has been successfully used to determine the level of free anhydrous formaldehyde in DMDM Hydantoin. []

Q5: How stable is DMDM Hydantoin in formulations?

A5: DMDM Hydantoin can degrade over time, influenced by factors like formulation composition, pH, and storage conditions. [] Degradation can lead to decreased preservative efficacy.

Q6: Are there any known material incompatibilities with DMDM Hydantoin?

A6: DMDM Hydantoin's compatibility can vary depending on the specific formulation components. Further research is needed to provide a comprehensive overview of its compatibility profile.

Q7: Can bacteria develop resistance to DMDM Hydantoin?

A7: Research suggests that bacteria, specifically Burkholderia cepacia complex bacteria, exposed to DMDM Hydantoin in industrial settings, exhibited higher minimum inhibitory concentrations compared to those from other sources. This indicates a potential for the selection of tolerant bacteria in specific niches. []

Q8: Are there any concerns about long-term exposure to DMDM Hydantoin?

A8: While considered safe at current levels, further research is needed to fully understand the long-term effects of DMDM Hydantoin exposure, particularly at higher concentrations or with continuous use.

Q9: Can DMDM Hydantoin cause allergic reactions?

A9: Yes, DMDM Hydantoin can trigger allergic contact dermatitis in individuals sensitized to formaldehyde. [, , , , , , , ]

Q10: Are there alternatives to DMDM Hydantoin in cosmetic formulations?

A10: Yes, several alternatives to DMDM Hydantoin exist, including other formaldehyde releasers, parabens, organic acids, and newer preservative systems. [, , ] The choice of preservative depends on factors like the product type, desired shelf-life, and regulatory considerations.

Q11: What analytical methods are used to quantify DMDM Hydantoin?

A11: High-performance liquid chromatography (HPLC) is commonly employed to quantify DMDM Hydantoin in various matrices, including cosmetic products. [, ]

Q12: How is free formaldehyde content determined in products containing DMDM Hydantoin?

A12: Both colorimetric methods and HPLC, often coupled with derivatization techniques using 2,4-dinitrophenylhydrazine (DNPH), are utilized to analyze free formaldehyde content. []

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